![molecular formula C17H15N7O3 B2745414 N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 872591-04-3](/img/structure/B2745414.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide
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Description
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide is a useful research compound. Its molecular formula is C17H15N7O3 and its molecular weight is 365.353. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antimicrobial Properties
Research has shown that compounds related to N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide demonstrate promising antibacterial and antimicrobial properties. For instance, 4-substituted 1,2,3-triazoles have been identified as novel oxazolidinone antibacterial agents with reduced activity against monoamine oxidase A, highlighting a potential for improved safety profiles in antibacterial therapy (Reck et al., 2005). Similarly, certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have exhibited in vitro cytotoxic activity against various cancer cell lines, suggesting their use as potential anticancer agents (Al-Sanea et al., 2020). Moreover, new thiazolidin-4-one derivatives have shown antimicrobial activity against several pathogens, indicating the chemical framework's potential in developing new antimicrobial drugs (Baviskar et al., 2013).
Anticancer Activity
The synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives, including compounds with acetamide linkages, have demonstrated anticancer activity. These compounds were tested against human lung adenocarcinoma cells, showing selectivity and potential as anticancer agents (Evren et al., 2019). This suggests that similar compounds, such as this compound, may hold promise in cancer research.
Antioxidant and Anti-inflammatory Properties
Compounds with structures related to this compound have shown antioxidant and anti-inflammatory properties. Amidomethane sulfonyl-linked bis heterocycles, which share a similar chemical motif, exhibited excellent antioxidant activity, surpassing standard antioxidants like ascorbic acid (Talapuru et al., 2014). This indicates the potential for derivatives of this compound in developing antioxidant therapies.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-10-4-3-5-12(6-10)24-16-15(20-22-24)17(26)23(9-18-16)8-14(25)19-13-7-11(2)27-21-13/h3-7,9H,8H2,1-2H3,(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAMSPHFCUPVHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=NOC(=C4)C)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321937 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24779683 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
872591-04-3 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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